Tyk2-IN-15
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Overview
Description
Tyk2-IN-15 is a selective inhibitor of tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases due to its ability to modulate cytokine signaling pathways .
Preparation Methods
The synthesis of Tyk2-IN-15 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Tyk2-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tyk2-IN-15 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of Tyk2 in various biochemical pathways.
Biology: It helps in understanding the signaling mechanisms of cytokines and their impact on immune cell functions.
Medicine: this compound is being investigated for its therapeutic potential in treating diseases like psoriasis, psoriatic arthritis, and lupus.
Industry: It is used in the development of new drugs targeting Tyk2 for various inflammatory and autoimmune conditions
Mechanism of Action
Tyk2-IN-15 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are crucial for cytokine signaling. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .
Comparison with Similar Compounds
Tyk2-IN-15 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Deucravacitinib: An allosteric inhibitor of Tyk2 that binds to the regulatory domain, offering high selectivity and a favorable safety profile.
Brepocitinib: Another Tyk2 inhibitor that targets the catalytic domain, used in the treatment of autoimmune diseases.
Ropsacitinib: A Tyk2 inhibitor in clinical development, known for its efficacy in treating inflammatory conditions. This compound stands out due to its specific binding affinity and the ability to modulate Tyk2 activity without affecting other JAK family members.
Properties
Molecular Formula |
C21H25F2N7O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[1-[6-(1,1-difluoroethyl)pyridin-2-yl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1 |
InChI Key |
SHXNXFHILLKMAK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
Origin of Product |
United States |
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